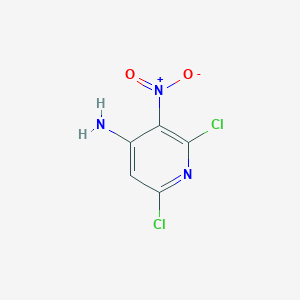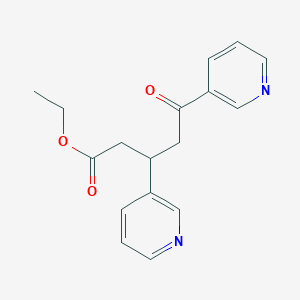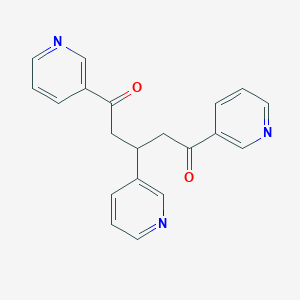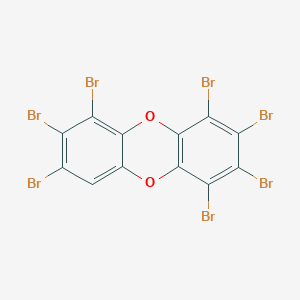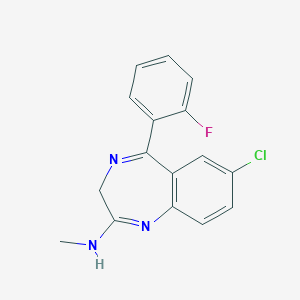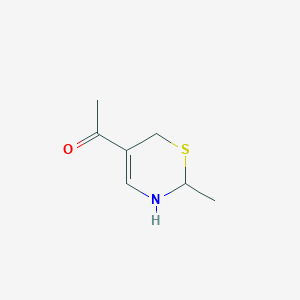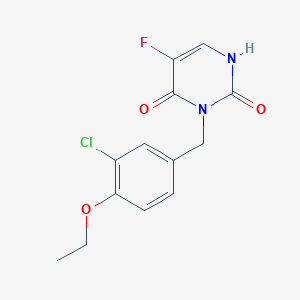
Uracil, 3-(3-chloro-4-ethoxybenzyl)-5-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uracil, 3-(3-chloro-4-ethoxybenzyl)-5-fluoro- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the pharmaceutical industry. This compound, also known as CECF, is a fluorinated uracil derivative that has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of Uracil, 3-(3-chloro-4-ethoxybenzyl)-5-fluoro- is not fully understood. However, studies have suggested that it may act by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition can lead to the interruption of cell proliferation and ultimately cell death.
Effets Biochimiques Et Physiologiques
Uracil, 3-(3-chloro-4-ethoxybenzyl)-5-fluoro- has been found to have both biochemical and physiological effects. Biochemically, it has been reported to inhibit the activity of thymidylate synthase, as mentioned earlier. Physiologically, it has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Uracil, 3-(3-chloro-4-ethoxybenzyl)-5-fluoro- in lab experiments is its potential as a therapeutic agent. Its antitumor, antiviral, and antibacterial activities make it a promising candidate for drug development. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
For research include further investigation of its mechanism of action, exploration of its potential as a combination therapy, determination of its toxicity and safety profile, and clinical trials to evaluate its efficacy as a therapeutic agent.
Méthodes De Synthèse
Uracil, 3-(3-chloro-4-ethoxybenzyl)-5-fluoro- can be synthesized using different methods. One of the most common methods is the reaction of 3-(3-chloro-4-ethoxybenzyl)-5-fluorouracil with potassium carbonate in dimethylformamide. This method has been reported to yield high purity and good yield of the desired compound.
Applications De Recherche Scientifique
Uracil, 3-(3-chloro-4-ethoxybenzyl)-5-fluoro- has been studied for its potential applications in the pharmaceutical industry. It has been reported to have antitumor, antiviral, and antibacterial activities. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to be effective against herpes simplex virus and influenza virus.
Propriétés
Numéro CAS |
102613-21-8 |
|---|---|
Nom du produit |
Uracil, 3-(3-chloro-4-ethoxybenzyl)-5-fluoro- |
Formule moléculaire |
C13H12ClFN2O3 |
Poids moléculaire |
298.7 g/mol |
Nom IUPAC |
3-[(3-chloro-4-ethoxyphenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H12ClFN2O3/c1-2-20-11-4-3-8(5-9(11)14)7-17-12(18)10(15)6-16-13(17)19/h3-6H,2,7H2,1H3,(H,16,19) |
Clé InChI |
CMRUJPPNOZNWTJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Cl |
SMILES canonique |
CCOC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Cl |
Autres numéros CAS |
102613-21-8 |
Synonymes |
3-[(3-chloro-4-ethoxy-phenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione](/img/structure/B19414.png)
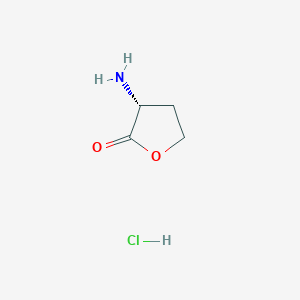

![2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B19423.png)
![4,6-dichloro-1H-imidazo[4,5-c]pyridine](/img/structure/B19425.png)
